molecular formula C18H12BrNO3 B13095863 Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate

Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate

Cat. No.: B13095863
M. Wt: 370.2 g/mol
InChI Key: GCTWJCKJHOLVAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate typically involves the reaction of 4-bromoisoquinoline-1-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted benzoate esters .

Scientific Research Applications

Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets. The bromoisoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymatic pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chloroisoquinoline-1-carbonyl)benzoate
  • Methyl 4-(4-fluoroisoquinoline-1-carbonyl)benzoate
  • Methyl 4-(4-iodoisoquinoline-1-carbonyl)benzoate

Uniqueness

Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H12BrNO3

Molecular Weight

370.2 g/mol

IUPAC Name

methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate

InChI

InChI=1S/C18H12BrNO3/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(19)10-20-16/h2-10H,1H3

InChI Key

GCTWJCKJHOLVAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)Br

Origin of Product

United States

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